1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as 3-methylxanthine, is a purine derivative. This compound is a methylated xanthine and is structurally related to other xanthines such as caffeine, theobromine, and theophylline. It is commonly found in various plants and is known for its biological activity, particularly in the context of plant hormones and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the methylation of xanthine. One common method includes the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. For instance, it can be extracted from the leaves or stems of tea plants, the fruits or shells of cocoa, or the seeds of cola using water or ethanol. The extract is then purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Methylation and other substitution reactions can occur at different positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Methyl iodide and other alkyl halides are common reagents for substitution reactions.
Major Products: The major products formed from these reactions include various methylated and hydroxylated derivatives of the original compound .
Scientific Research Applications
1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: It plays a role in the study of plant hormones and cell division.
Medicine: It is investigated for its potential therapeutic effects, including its role as a bronchodilator and its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and as a component in certain pesticides
Mechanism of Action
The mechanism of action of 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting the enzyme phosphodiesterase, leading to an increase in cyclic AMP levels. This results in various physiological effects, including bronchodilation and stimulation of the central nervous system .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant properties.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Uniqueness: 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific methylation pattern, which imparts distinct biological activities compared to other xanthines. Its role in plant hormone regulation and cell division sets it apart from other similar compounds .
Properties
CAS No. |
1078-14-4 |
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Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
1-hydroxy-7-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O3/c1-9-2-7-4-3(9)5(11)10(13)6(12)8-4/h2,13H,1H3,(H,8,12) |
InChI Key |
MIQFJGIRJJTLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)O |
Origin of Product |
United States |
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